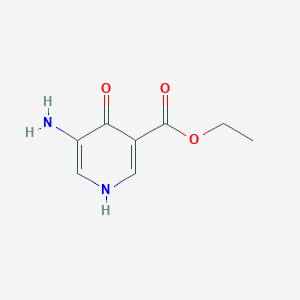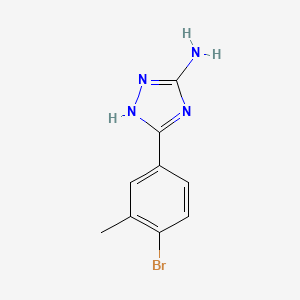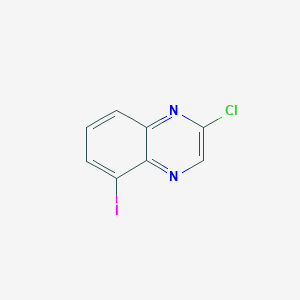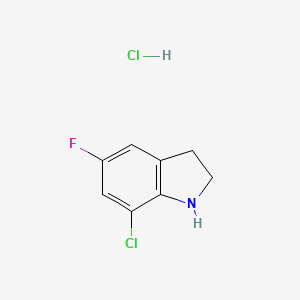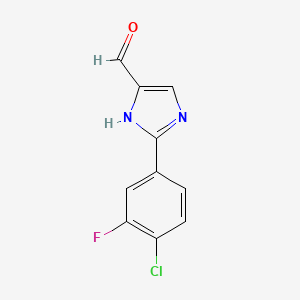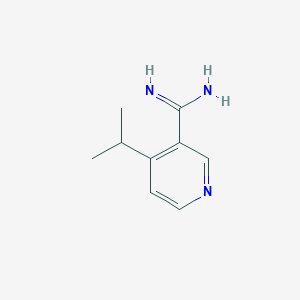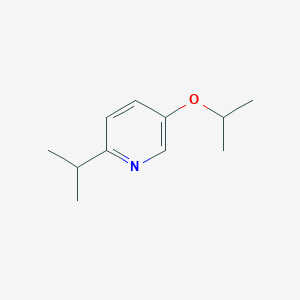![molecular formula C12H15BrSi B13664388 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene CAS No. 871707-26-5](/img/structure/B13664388.png)
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C12H15BrSi. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the palladium-catalyzed coupling reaction between 1-bromo-2-methylbenzene and trimethylsilylacetylene . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene involves its reactivity towards various chemical reagents. The bromine atom and the trimethylsilyl-ethynyl group play crucial roles in its chemical behavior. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: Similar structure but lacks the methyl group.
1-Bromo-4-ethynylbenzene: Similar structure but lacks the trimethylsilyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of the trimethylsilyl-ethynyl group.
Uniqueness
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both a methyl group and a trimethylsilyl-ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
Propriétés
Numéro CAS |
871707-26-5 |
|---|---|
Formule moléculaire |
C12H15BrSi |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15BrSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
UGUFGFCMNHROPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
